molecular formula C13H14BrN3O B13981993 5-bromo-N-(3,5-dimethylphenyl)-4-methoxypyrimidin-2-amine

5-bromo-N-(3,5-dimethylphenyl)-4-methoxypyrimidin-2-amine

Katalognummer: B13981993
Molekulargewicht: 308.17 g/mol
InChI-Schlüssel: UDGZHZHDUKWLEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-(3,5-dimethylphenyl)-4-methoxypyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with bromine, methoxy, and aniline groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3,5-dimethylphenyl)-4-methoxypyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-(3,5-dimethylphenyl)-4-methoxypyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide, thiols, or amines in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated pyrimidine derivative, while a Suzuki-Miyaura coupling could produce a biaryl compound.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(3,5-dimethylphenyl)-4-methoxypyrimidin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-bromo-N-(3,5-dimethylphenyl)-4-methoxypyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further experimental studies to elucidate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenecarboxamide
  • 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide
  • 5-bromo-2-methylpyridin-3-amine

Uniqueness

5-bromo-N-(3,5-dimethylphenyl)-4-methoxypyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C13H14BrN3O

Molekulargewicht

308.17 g/mol

IUPAC-Name

5-bromo-N-(3,5-dimethylphenyl)-4-methoxypyrimidin-2-amine

InChI

InChI=1S/C13H14BrN3O/c1-8-4-9(2)6-10(5-8)16-13-15-7-11(14)12(17-13)18-3/h4-7H,1-3H3,(H,15,16,17)

InChI-Schlüssel

UDGZHZHDUKWLEQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)NC2=NC=C(C(=N2)OC)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.